
5-Tridecyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tridecyne: is an organic compound with the molecular formula C13H24 . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a linear alkyne with the triple bond located at the fifth carbon atom in the chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Tridecyne can be synthesized through various methods. One common approach involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This method allows for the preparation of very-long-chain alkynes with high purity . Another method involves the use of alkyltriphenylphosphonium bromides in a Wittig reaction to prepare monoenes in a single step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using commercially available reagents. The process may include the use of specialized equipment to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Tridecyne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Substitution: The hydrogen atoms attached to the carbon atoms adjacent to the triple bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly used.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-Tridecyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive compounds.
Medicine: Research has investigated its potential use in drug development and as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Tridecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. The triple bond acts as a reactive site, allowing the compound to undergo addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Tridecane: A saturated hydrocarbon with the formula C13H28.
5-Tridecene: An unsaturated hydrocarbon with a double bond at the fifth carbon atom.
Uniqueness of 5-Tridecyne: this compound’s uniqueness lies in its triple bond, which provides a higher level of reactivity compared to similar compounds like tridecane and 5-tridecene. This reactivity makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
60186-80-3 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
tridec-5-yne |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-9,11,13H2,1-2H3 |
InChI-Schlüssel |
XQORMFKAWKCJHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC#CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



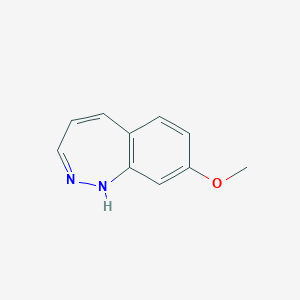
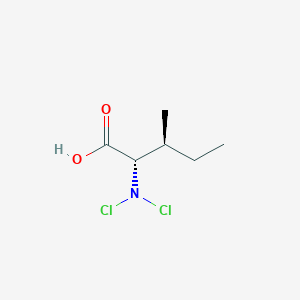

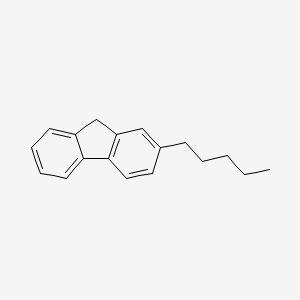

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)

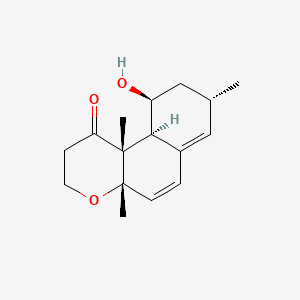
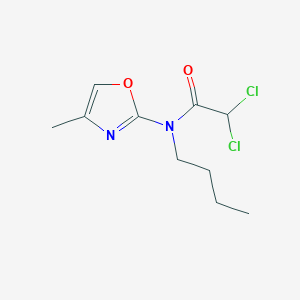
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
